N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 477329-66-1
Cat. No.: VC16164236
Molecular Formula: C26H24ClN3O4S2
Molecular Weight: 542.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-66-1 |
|---|---|
| Molecular Formula | C26H24ClN3O4S2 |
| Molecular Weight | 542.1 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H24ClN3O4S2/c1-33-17-10-8-16(9-11-17)30-25(32)23-18-5-3-4-6-21(18)36-24(23)29-26(30)35-14-22(31)28-15-7-12-20(34-2)19(27)13-15/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | OWKFFFHGYLNQLV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)SC5=C3CCCC5 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Identification
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is systematically named according to IUPAC guidelines, reflecting its polycyclic core and substituents. The benzothieno[2,3-d]pyrimidine scaffold is fused with a hexahydrobenzene ring, while the 2-sulfanylacetamide moiety is substituted with 3-chloro-4-methoxyphenyl and 4-methoxyphenyl groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 477329-66-1 | |
| Molecular Formula | ||
| Molecular Weight | 542.07 g/mol | |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | |
| pKa | 11.92 ± 0.70 (Predicted) |
Structural Characteristics and Molecular Analysis
Core Scaffold and Functional Groups
The molecule’s benzothieno[2,3-d]pyrimidine core is a bicyclic system comprising a thiophene ring fused to a pyrimidine ring, further annulated with a cyclohexene moiety. This configuration introduces rigidity and planar regions conducive to π-π stacking interactions with biological targets . The 4-oxo group at position 4 of the pyrimidine ring enhances hydrogen-bonding capacity, while the sulfanylacetamide bridge links the core to the aryl substituents .
Substituent Contributions
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3-Chloro-4-methoxyphenyl group: The chloro and methoxy substituents at positions 3 and 4 of the phenyl ring influence electronic distribution, enhancing lipophilicity and steric bulk.
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4-Methoxyphenyl group: The para-methoxy group contributes to electron-donating effects, potentially modulating receptor binding affinity .
Figure 1: Hypothesized Binding Interactions
The sulfanyl group may coordinate with cysteine residues in enzymatic active sites, while the acetamide carbonyl engages in hydrogen bonding with backbone amides .
Synthesis and Characterization
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): -NMR spectra resolve proton environments of the hexahydrobenzene (δ 2.71–5.33 ppm) and aryl groups (δ 6.79–7.79 ppm) .
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Mass Spectrometry: High-resolution LC-MS confirms molecular ion peaks at m/z 542.07 .
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X-ray Crystallography: Resolves spatial arrangement of the bicyclic core and substituent orientations (data pending for this compound).
Pharmacological Profile
Anti-Inflammatory Activity
Analogous thieno-pyrimidines exhibit COX-2 inhibition with IC₅₀ values <10 μM, reducing prostaglandin E₂ (PGE₂) synthesis in murine macrophages . Molecular docking studies suggest the sulfanylacetamide moiety occupies the COX-2 active site, displacing arachidonic acid .
Analgesic Efficacy
In rodent models, related compounds reduced formalin-induced nociception by 40–60% at 10 mg/kg, comparable to diclofenac . The delayed onset of action (30–60 minutes) implies central nervous system penetration.
Table 2: Comparative Pharmacological Data (Analogues)
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